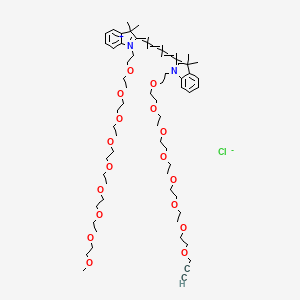

N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H99ClN2O17 |

|---|---|

Molecular Weight |

1191.9 g/mol |

IUPAC Name |

2-[5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium chloride |

InChI |

InChI=1S/C63H99N2O17.ClH/c1-7-23-67-28-31-71-36-39-75-44-47-79-52-53-80-48-45-76-40-37-72-32-29-68-24-21-64-58-17-13-11-15-56(58)62(2,3)60(64)19-9-8-10-20-61-63(4,5)57-16-12-14-18-59(57)65(61)22-25-69-30-33-73-38-41-77-46-49-81-54-55-82-51-50-78-43-42-74-35-34-70-27-26-66-6;/h1,8-20H,21-55H2,2-6H3;1H/q+1;/p-1 |

InChI Key |

VABDRXYBYVPCHX-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCCOCCOCCOCCOCCOC)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional molecule N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's chemical characteristics, optical properties, and its utility as a versatile tool in bioconjugation and proteolysis-targeting chimera (PROTAC) development.

Core Structure and Physicochemical Properties

This compound is a specialized chemical compound that integrates a fluorescent cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. One PEG chain is terminated with a methoxy (B1213986) group (m-PEG9), while the other is functionalized with a terminal alkyne group (propargyl-PEG8). This unique architecture renders the molecule highly water-soluble and provides a reactive handle for "click chemistry" applications.

The Cy5 core is a far-red fluorescent dye known for its high extinction coefficient and emission wavelength in a spectral region that minimizes autofluorescence from biological samples. The PEG linkers not only enhance aqueous solubility but also provide a flexible spacer arm, which is often crucial for maintaining the biological activity of conjugated molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₃H₉₉ClN₂O₁₇ | [1] |

| Molecular Weight | 1191.92 g/mol | [1] |

| CAS Number | 2107273-10-7 | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Storage | Store at -20°C, protect from light | [2] |

Table 2: Spectroscopic Properties of this compound and Related Compounds

| Property | Value (for similar Cy5 derivatives) | Reference |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ (for N,N'-bis-(propargyl-PEG4)-Cy5) | [2] |

| Quantum Yield (Φ) | Not explicitly reported for this compound. Generally lower for PEGylated Cy5 derivatives compared to unconjugated Cy5. A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07. | [3] |

Mechanism of Action and Key Applications

The primary utility of this compound lies in its role as a bifunctional linker and labeling reagent. The terminal alkyne group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This allows for the covalent attachment of the PEG-Cy5 moiety to any molecule bearing an azide (B81097) group.

PROTAC Development

A significant application of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a fluorescently labeled PEG linker in a PROTAC, connecting a target-binding ligand to an E3 ligase-binding ligand. The embedded Cy5 fluorophore enables the tracking and quantification of the PROTAC in cells and tissues.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cy5-PEG-alkyne Fluorescent Probe

For researchers, scientists, and drug development professionals, the Cy5-PEG-alkyne fluorescent probe represents a powerful tool for the precise labeling and visualization of biomolecules. This guide provides a comprehensive overview of its core components, functional advantages, and practical applications, complete with detailed experimental protocols and quantitative data.

The Cy5-PEG-alkyne probe is a sophisticated chemical entity comprised of three key functional components: the Cyanine5 (Cy5) fluorophore, a Polyethylene Glycol (PEG) linker, and a terminal alkyne group. This combination leverages the bright, far-red fluorescence of Cy5, the biocompatibility and solubility-enhancing properties of PEG, and the highly specific reactivity of the alkyne group in bioorthogonal "click chemistry" reactions.

Core Components:

-

Cy5 (Cyanine5): A member of the cyanine (B1664457) dye family, Cy5 is a fluorescent dye known for its high molar extinction coefficient, good photostability, and fluorescence emission in the far-red region of the spectrum.[1] This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules, leading to a high signal-to-noise ratio.[1][2][3] The fluorescence of Cy5 is largely insensitive to pH variations between 4 and 10.[4][5]

-

PEG (Polyethylene Glycol) Linker: The PEG linker is a flexible, hydrophilic polymer that serves as a spacer between the Cy5 dye and the alkyne group.[6][7] The inclusion of a PEG linker improves the water solubility of the entire probe, prevents aggregation, and reduces non-specific binding to biomolecules and surfaces.[8][9][10] This "stealth" property is crucial for clean imaging and accurate quantification in complex biological systems.[7] The length of the PEG linker can be varied to optimize spacing and steric hindrance for specific applications.[9]

-

Alkyne Group: The terminal alkyne group is a key functional moiety that enables the probe to participate in bioorthogonal ligation reactions.[11] Specifically, it reacts with an azide-functionalized molecule in a highly efficient and selective manner, a process known as the azide-alkyne cycloaddition, or "click chemistry".[12][13][14] This reaction can be catalyzed by copper(I) (CuAAC) or, in the case of strained alkynes, proceed without a catalyst (strain-promoted azide-alkyne cycloaddition or SPAAC), making it suitable for in vitro and in vivo applications.[12][15][16]

Quantitative Data

The following table summarizes the key quantitative properties of a typical Cy5-alkyne fluorescent probe. These values are essential for designing experiments, configuring imaging equipment, and interpreting results.

| Property | Value | References |

| Maximum Excitation (λex) | ~646 - 651 nm | [2][3][17][18] |

| Maximum Emission (λem) | ~662 - 670 nm | [2][3][17][18] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [14][18] |

| Fluorescence Quantum Yield | ~0.2 - 0.3 | [14][18][19] |

| Recommended Laser Lines | 633 nm, 647 nm | [1][3][17] |

| Solubility | Water, DMSO, DMF | [2][4][18] |

| Storage Conditions | -20°C, protected from light and moisture | [15][18] |

Visualizing the Core Concepts

To better illustrate the structure and application of the Cy5-PEG-alkyne probe, the following diagrams have been generated.

Caption: Molecular structure of the Cy5-PEG-alkyne probe.

Caption: Experimental workflow for labeling proteins.

Experimental Protocols

The following is a generalized protocol for labeling azide-modified biomolecules in a cellular context using a Cy5-PEG-alkyne probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Cells cultured with an azide-containing metabolic precursor (e.g., an azido-sugar or azido-amino acid).

-

Cy5-PEG-alkyne probe.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Click reaction buffer (e.g., phosphate-buffered saline, PBS).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Reducing agent stock solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (optional, but recommended to improve reaction efficiency and reduce cell damage).[20]

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Mounting medium with DAPI (for nuclear counterstaining).

Procedure:

-

Cell Culture and Labeling: Culture cells in the presence of an appropriate azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the biomolecules of interest.

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the "click cocktail" immediately before use. For a 1 mL final volume, combine the following in order:

-

885 µL of PBS.

-

10 µL of Cy5-PEG-alkyne stock solution (e.g., 1 mM in DMSO, for a final concentration of 10 µM).

-

20 µL of CuSO₄ stock solution (50 mM, final concentration 1 mM).

-

20 µL of copper-chelating ligand stock solution (if used).

-

5 µL of sodium ascorbate stock solution (500 mM, final concentration 2.5 mM).

-

-

Vortex the click cocktail gently to mix.

-

Remove the PBS from the cells and add the click cocktail, ensuring the cells are completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the click cocktail.

-

Wash the cells three times with the wash buffer, for 5 minutes each time.

-

-

Counterstaining and Mounting:

-

(Optional) Incubate with a nuclear counterstain like DAPI.

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

-

This guide provides a foundational understanding of the Cy5-PEG-alkyne fluorescent probe. For specific applications, optimization of labeling conditions, probe concentration, and reaction times may be necessary. Always refer to the manufacturer's specific product documentation for detailed instructions and safety information.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 4. Cy5 Alkyne | AxisPharm [axispharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. chempep.com [chempep.com]

- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent dye with PEG linker [schem.jp]

- 10. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. interchim.fr [interchim.fr]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. interchim.fr [interchim.fr]

- 18. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. Click Chemistry | AAT Bioquest [aatbio.com]

A Technical Guide to the Excitation and Emission Spectra of PEGylated Cy5 for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of Polyethylene (B3416737) Glycol (PEG) conjugated Cyanine 5 (Cy5), a fluorescent dye crucial for a wide range of applications in research and drug development. This document details the core spectroscopic characteristics, outlines experimental protocols for their determination, and illustrates relevant workflows for its application in targeted drug delivery and in vivo imaging.

Core Spectral Properties of PEGylated Cy5

Polyethylene glycol (PEG) is often conjugated to Cy5 to enhance its solubility, stability, and pharmacokinetic properties in biological systems. While the fundamental spectral characteristics of Cy5 are largely retained after PEGylation, the local environment created by the PEG chain can subtly influence its fluorescence quantum yield and lifetime. The excitation and emission maxima of PEGylated Cy5 are consistently reported in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules.

Below is a summary of the key quantitative spectral data for Cy5 and its PEGylated conjugates.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 646 - 651 nm | [1] |

| Emission Maximum (λem) | 662 - 675 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.27 | [2] |

| Stokes Shift | ~15 - 25 nm | Calculated from λex and λem |

Experimental Protocols

Accurate determination of the excitation and emission spectra is paramount for the effective use of PEGylated Cy5 in quantitative assays. Below are detailed methodologies for these key experiments.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of a PEGylated Cy5 conjugate using a spectrofluorometer.[3][4][5]

Materials:

-

PEGylated Cy5 conjugate solution of known concentration (e.g., in phosphate-buffered saline, PBS)

-

Solvent blank (e.g., PBS)

-

Quartz cuvette (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Warm-up and Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide higher spectral resolution but lower signal intensity. Wider slits (e.g., 10-20 nm) increase signal but reduce resolution. A good starting point is 5 nm for both.

-

-

Blank Measurement:

-

Fill the cuvette with the solvent blank (e.g., PBS).

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Perform a blank scan for both excitation and emission spectra to subtract the background signal from the solvent and cuvette.

-

-

Determination of Emission Spectrum:

-

Replace the blank with the cuvette containing the PEGylated Cy5 solution.

-

Set the excitation wavelength to the known absorption maximum of Cy5 (around 649 nm).

-

Scan a range of emission wavelengths, typically starting from 20 nm above the excitation wavelength to approximately 800 nm (e.g., 660 nm to 800 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Determination of Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths, typically from around 550 nm to 660 nm.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Correct the measured spectra for the instrument's lamp intensity profile and detector response, if this feature is available in the instrument's software.

-

Subtract the blank spectra from the sample spectra.

-

Normalize the spectra to the peak intensity (set to 100% or 1.0) for ease of comparison.

-

Protocol for Conjugation of Cy5 to a Protein and Purification

This protocol provides a general procedure for labeling a protein with an amine-reactive Cy5-NHS ester, a common precursor for creating fluorescently tagged proteins.[2]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Amine-reactive Cy5-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3, which is optimal for the reaction with primary amines.

-

-

Prepare Dye Solution:

-

Dissolve the Cy5-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the dissolved Cy5-NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein but a starting point is a 10- to 20-fold molar excess of the dye.

-

Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored fraction to elute will be the Cy5-labeled protein. The second, slower-moving colored fraction will be the free dye.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Experimental Workflows and Signaling Pathways

PEGylated Cy5 is extensively used in preclinical research for in vivo imaging to study the biodistribution of nanoparticles, liposomes, and other drug delivery vehicles. The following diagrams illustrate a typical experimental workflow for such a study.

Caption: Workflow for in vivo imaging with PEGylated Cy5 nanoparticles.

The logical flow for a targeted drug delivery system utilizing PEGylated Cy5 for imaging and a therapeutic agent can be represented as follows:

Caption: Targeted drug delivery and imaging workflow.

References

- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 5. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]

Illuminating the Depths of Cellular Function: A Technical Guide to Far-Red Fluorescent Dyes in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to visualize specific molecules and dynamic processes is paramount to unraveling complex biological questions. Fluorescent microscopy has long been a cornerstone of this endeavor, and the advent of far-red fluorescent dyes has opened new frontiers in cell imaging. This technical guide provides an in-depth exploration of the applications of these powerful tools, offering a comparative analysis of their properties, detailed experimental protocols, and a visual representation of their utility in dissecting cellular signaling.

The Far-Red Advantage: Peering Deeper and Gentler into the Cell

Far-red fluorescent dyes, typically with excitation and emission wavelengths between 630 nm and 750 nm, offer significant advantages over their shorter-wavelength counterparts.[1][2] This region of the electromagnetic spectrum is often referred to as the "optical window" for biological imaging due to the reduced absorption and scattering of light by endogenous cellular components like hemoglobin and melanin.[2] This translates to several key benefits for researchers:

-

Reduced Autofluorescence: Cells naturally fluoresce, creating a background haze that can obscure the signal from fluorescent probes. This autofluorescence is significantly diminished in the far-red spectrum, leading to a higher signal-to-noise ratio and clearer, more sensitive imaging.[2]

-

Deeper Tissue Penetration: The longer wavelengths of far-red light can penetrate deeper into tissues, enabling the imaging of cells within more complex biological structures and even in small living organisms.[2]

-

Lower Phototoxicity: High-energy light, such as blue and green, can be damaging to cells, inducing phototoxicity that can alter cellular physiology and compromise the integrity of live-cell imaging experiments. The lower energy of far-red light minimizes this damage, allowing for longer-term imaging of cellular dynamics with minimal perturbation.[1][2]

-

Multiplexing Capabilities: The distinct spectral properties of far-red dyes make them ideal for multicolor imaging experiments, allowing for the simultaneous visualization of multiple targets within a single cell.

A Comparative Overview of Far-Red Fluorescent Dyes

The growing demand for high-performance far-red probes has led to the development of a diverse array of fluorescent dyes. The choice of dye depends on the specific application, the instrumentation available, and the photophysical properties of the dye. Below is a comparison of some of the most commonly used far-red fluorescent dyes.

| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Key Features |

| Cyanine Dyes | ||||||

| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | ★★★★☆ | Widely used, but can be prone to photobleaching and aggregation. |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000[3] | ~0.33[4] | ★★★★★ | Highly photostable and bright, with reduced aggregation compared to Cy5.[5][6] |

| iFluor 647 | ~650 | ~670 | ~250,000 | - | ★★★★☆ | Bright and photostable alternative to Cy5 and Alexa Fluor 647. |

| Rhodamine Dyes | ||||||

| SiR (Silicon-Rhodamine) | ~652 | ~674 | ~100,000 | ~0.40 | ★★★★☆ | Cell-permeable, fluorogenic (fluorescence increases upon binding), ideal for live-cell and super-resolution imaging.[7] |

| JF₆₄₆ | ~646 | ~664 | ~150,000 | ~0.54 | ★★★★★ | A bright and photostable Si-rhodamine derivative for live-cell imaging. |

| Other Dyes | ||||||

| ATTO 647N | ~644 | ~669 | ~150,000 | ~0.65 | ★★★★★ | Excellent photostability and high quantum yield. |

| DyLight 649 | ~652 | ~672 | ~250,000 | - | ★★★★☆ | A bright and photostable dye.[8] |

| MitoTracker Deep Red FM | ~644 | ~665 | - | - | - | Specifically targets mitochondria in live cells.[9] |

| CellTrace Far Red | ~630 | ~661 | - | - | - | For tracking cell proliferation by dye dilution.[10] |

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. Relative brightness is a product of the molar extinction coefficient and quantum yield.

Experimental Protocols

This section provides detailed methodologies for key applications of far-red fluorescent dyes in cell imaging.

Immunofluorescence Staining with Far-Red Dyes

Immunofluorescence (IF) allows for the specific detection and localization of proteins within fixed and permeabilized cells.

Workflow for Immunofluorescence:

Caption: A typical workflow for indirect immunofluorescence staining.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.[11]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.[12]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody specific to the target protein in the blocking buffer at the recommended concentration.

-

Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the far-red fluorescent dye-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 647) in the blocking buffer. Protect the antibody solution from light.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Final Washes:

-

Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen far-red dye (e.g., 633 nm or 647 nm laser for excitation).

-

Live-Cell Imaging with Far-Red Dyes

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time. Far-red dyes are particularly well-suited for this application due to their low phototoxicity.

Workflow for Live-Cell Imaging with SiR Dyes:

Caption: A general workflow for live-cell imaging using cell-permeable far-red dyes.

Detailed Protocol (using a generic SiR-based probe):

-

Cell Preparation:

-

Seed cells in a glass-bottom imaging dish or chamber slide and culture to the desired confluency.

-

-

Dye Preparation:

-

Prepare a stock solution of the SiR-based dye in dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the stock solution to the final working concentration (typically 100 nM - 1 µM) in pre-warmed complete cell culture medium.

-

-

Staining:

-

Remove the culture medium from the cells and replace it with the medium containing the far-red dye.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific probe.

-

-

Washing (Optional but Recommended):

-

For some probes, especially those that are not highly fluorogenic, washing can reduce background fluorescence.

-

Gently wash the cells twice with pre-warmed fresh culture medium.

-

-

Imaging:

-

Place the imaging dish on a microscope equipped with a live-cell incubation chamber to maintain temperature, humidity, and CO₂ levels.

-

Acquire images using a far-red laser line (e.g., 640 nm) and the appropriate emission filter.

-

Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for long-term time-lapse imaging.[13]

-

Flow Cytometry with Far-Red Dyes

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a population. Far-red dyes are valuable for multicolor flow cytometry panels, minimizing spectral overlap with commonly used fluorochromes.

Workflow for Flow Cytometry:

Caption: A standard workflow for cell surface staining for flow cytometry.

Detailed Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample (e.g., cultured cells, blood, or dissociated tissue) in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA and 0.1% sodium azide).

-

Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding of antibodies to Fc receptors on immune cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

-

-

Staining:

-

Add the predetermined optimal concentration of the far-red fluorescent dye-conjugated primary antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 1-2 mL of cold FACS buffer by centrifugation (e.g., 300-400 x g for 5 minutes) to remove unbound antibody.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Analyze the cells on a flow cytometer equipped with a laser that can excite the far-red dye (e.g., a 633 nm or 640 nm laser) and the appropriate emission detector.

-

Visualizing Cellular Signaling Pathways

Far-red fluorescent biosensors have been developed to monitor the activity of key signaling molecules and pathways in living cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[14] Fluorescent biosensors can be used to visualize the spatiotemporal dynamics of ERK activity.

Logical Flow of ERK Activity Biosensor:

Caption: A simplified diagram of a kinase activity biosensor for ERK.

Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes. Far-red fluorescent calcium indicators allow for the monitoring of calcium dynamics with minimal interference from other fluorescent probes.[15][16]

Workflow for Imaging Calcium Transients:

Caption: Experimental workflow for monitoring intracellular calcium changes.

Conclusion

Far-red fluorescent dyes have become indispensable tools in modern cell biology, offering researchers the ability to perform more sensitive, longer-term, and multi-dimensional imaging experiments. By understanding their photophysical properties and optimizing experimental protocols, scientists can harness the power of these probes to gain deeper insights into the complex and dynamic world of the cell. As dye chemistry continues to evolve, we can anticipate the development of even brighter, more photostable, and more sophisticated far-red probes that will further push the boundaries of what is visible in biological systems.

References

- 1. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extinction Coefficient [Alexa Fluor 647] | AAT Bioquest [aatbio.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alexa Fluor 647 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. medicine.tulane.edu [medicine.tulane.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. CellTrace Far Red Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. arigobio.com [arigobio.com]

- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Illuminating calcium and potassium dynamics with red fluorescent sensors | PLOS Biology [journals.plos.org]

The Strategic Integration of PEG Linkers in Fluorescent Probe Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, fluorescent probes serve as indispensable tools for visualizing and quantifying biological processes. The design of these probes is a multi-faceted challenge, requiring a delicate balance of photophysical properties, biocompatibility, and target specificity. A key innovation that has significantly advanced the field is the incorporation of polyethylene (B3416737) glycol (PEG) linkers. This technical guide provides a comprehensive overview of the pivotal role of PEG linkers in the design of fluorescent probes, detailing their impact on probe performance, and offering structured experimental protocols for their synthesis and application.

Core Principles of PEG Linkers in Fluorescent Probes

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units. When used as a linker in fluorescent probes, it acts as a flexible, hydrophilic spacer between the fluorophore and a targeting moiety (e.g., an antibody, peptide, or small molecule).[1] This seemingly simple addition has profound effects on the overall performance of the probe.

The fundamental properties of PEG that make it an ideal linker include:

-

Hydrophilicity: The ethylene oxide units readily form hydrogen bonds with water, rendering the entire probe more soluble in aqueous biological environments. This is particularly advantageous for hydrophobic fluorophores that are prone to aggregation.[2]

-

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, making it suitable for in vivo applications.[1][3]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG chain provides conformational flexibility, which can minimize steric hindrance and allow the targeting moiety to optimally interact with its biological target.[1]

-

"Stealth" Properties: The hydration shell formed around the PEG linker can shield the probe from opsonization and subsequent clearance by the reticuloendothelial system, thereby prolonging its circulation time in vivo.[4]

Impact of PEGylation on Fluorescent Probe Performance: A Quantitative Perspective

The inclusion of a PEG linker is not merely a matter of improving solubility; it quantitatively enhances several key performance metrics of a fluorescent probe.

Enhanced Photophysical Properties

A significant advantage of PEGylation is the improvement of the fluorophore's quantum yield, which is a measure of its fluorescence efficiency. This is often attributed to the "PEG-fluorochrome shielding" effect, where the PEG chain sterically hinders the close association of fluorophores, thus reducing self-quenching.[5][6] Furthermore, the PEG linker can create a more favorable microenvironment for the fluorophore, leading to increased brightness.

The following table summarizes the quantitative improvement in the quantum yield of various fluorophores upon PEGylation.

| Fluorophore | Modification | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Increase in Quantum Yield | Reference |

| Fluorescein | Unmodified | ~494 | ~521 | 0.50 | - | [1] |

| PEGylated | ~494 | ~521 | 0.59 | 1.18x | [1] | |

| IR-783 | Unmodified | ~783 | ~800 | 0.053 | - | [1] |

| PEGylated | ~783 | ~800 | 0.16 | 3.02x | [1] | |

| CyAL5.5 | Unmodified | - | - | ~0.18 | - | [5] |

| PEGylated (5 kDa) | - | - | ~0.25 | ~1.39x | [5] |

Improved Signal-to-Noise Ratio and Reduced Non-Specific Binding

In cellular and in vivo imaging, a high signal-to-noise ratio (SBR) is crucial for clear visualization of the target. Non-specific binding of the fluorescent probe to off-target sites is a major contributor to background noise. The hydrophilic and neutral nature of PEG linkers significantly reduces non-specific hydrophobic and electrostatic interactions, leading to a marked improvement in the SBR.[2][5][7]

| Probe | Non-Specific Cell Binding (Arbitrary Units) | Signal-to-Background Ratio (SBR) | Reference |

| UnPEGylated Peptide Probe | 79.7 | - | [5] |

| PEGylated (5 kDa) Peptide Probe | 3.1 | - | [5] |

| UnPEGylated RGD Peptide | 26.7 | - | [5] |

| PEGylated (5 kDa) RGD Peptide | 9.7 | - | [5] |

| NIR-I ICG | - | ~3.0 | [8] |

| PEGylated NIR-II Probe (SYH3) | - | ~18.6 | [8] |

Enhanced Pharmacokinetics and In Vivo Performance

For in vivo applications, the circulation half-life of a fluorescent probe is a critical parameter. PEGylation increases the hydrodynamic radius of the probe, which reduces its renal clearance and prolongs its circulation time.[3][9] This extended circulation allows for better tumor accumulation in cancer imaging and provides a wider time window for imaging studies.

| Molecule | Modification | Elimination Half-life | Reference |

| rhTIMP-1 | Unmodified | 1.1 h | [3][9] |

| PEGylated (20 kDa) | 28 h | [3][9] | |

| PLA-PEG NPs | - | 6.6 h | [10] |

| PLGA NPs | Unmodified | 45-51 min | [10] |

Experimental Protocols

Synthesis and Purification of a PEGylated Fluorescent Probe

The synthesis of a PEGylated fluorescent probe typically involves a multi-step process that requires careful control of reaction conditions and rigorous purification. The following is a generalized protocol for the conjugation of an amine-reactive fluorophore to a targeting peptide via a PEG linker with an NHS ester and a maleimide (B117702) group for subsequent conjugation to a thiol-containing peptide.

Materials:

-

Amine-reactive fluorophore (e.g., NHS ester of a cyanine (B1664457) dye)

-

Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)

-

Thiol-containing targeting peptide

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffers (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Reducing agent (e.g., TCEP)

-

Purification columns (e.g., C18 column for RP-HPLC, SEC column)[11]

-

Mass spectrometer and UV-Vis spectrophotometer for characterization

Procedure:

-

Fluorophore-Linker Conjugation:

-

Dissolve the amine-reactive fluorophore and a molar excess of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.

-

Add a non-nucleophilic base (e.g., triethylamine) to maintain a pH of 7.2-8.5.[2]

-

Stir the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of Fluorophore-PEG-Maleimide:

-

Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated product from unreacted starting materials.[11][]

-

Collect fractions containing the desired product and confirm its identity by mass spectrometry.

-

-

Peptide Conjugation:

-

Dissolve the purified fluorophore-PEG-maleimide and the thiol-containing peptide in a reaction buffer (e.g., PBS).

-

If the peptide has intramolecular disulfide bonds, add a reducing agent like TCEP to expose the thiol group.

-

Stir the reaction at room temperature for 2-4 hours, protected from light.

-

-

Final Purification and Characterization:

-

Purify the final PEGylated fluorescent probe using SEC or RP-HPLC to remove any remaining unreacted components.[]

-

Characterize the final product by mass spectrometry to confirm its molecular weight and by UV-Vis spectroscopy to determine the dye-to-peptide ratio.

-

In Vitro Evaluation: Live-Cell Fluorescence Microscopy

This protocol outlines the use of a PEGylated fluorescent probe to visualize a specific cellular target in live cells.

Materials:

-

PEGylated fluorescent probe

-

Live-cell imaging medium

-

Cells expressing the target of interest

-

Glass-bottom imaging dishes

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.[1]

-

Probe Preparation: Prepare a stock solution of the PEGylated fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.[1]

-

Cell Labeling: Wash the cells with pre-warmed PBS. Replace the PBS with the imaging medium containing the diluted probe. Incubate the cells for a predetermined time (e.g., 15-60 minutes) to allow for probe binding and/or internalization.[1]

-

Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed imaging medium to remove unbound probe.[1]

-

Imaging: Add fresh, pre-warmed imaging medium to the dish and immediately transfer it to the microscope stage. Acquire images using the appropriate excitation and emission filters for the fluorophore.

In Vivo Imaging Protocol

This generalized protocol describes the use of a PEGylated fluorescent probe for in vivo imaging in a small animal model.

Materials:

-

PEGylated fluorescent probe

-

Small animal model (e.g., mouse with a tumor xenograft)

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia system

Procedure:

-

Probe Preparation: Dissolve the PEGylated fluorescent probe in a sterile, biocompatible vehicle (e.g., saline).

-

Animal Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

Probe Administration: Inject the probe solution into the animal, typically via intravenous (tail vein) injection.[10]

-

In Vivo Imaging: Place the animal in the imaging system and acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours). Use appropriate excitation and emission filters.[13]

-

Data Analysis: Quantify the fluorescence signal intensity in the region of interest (e.g., tumor) and in other organs to assess targeting efficiency and biodistribution.[14]

-

Ex Vivo Validation (Optional): After the final imaging session, euthanize the animal and harvest major organs for ex vivo imaging to confirm the in vivo findings.[15]

Conclusion

The integration of PEG linkers into fluorescent probe design represents a significant advancement in the field of molecular imaging. By enhancing solubility, reducing non-specific binding, improving photophysical properties, and extending in vivo circulation times, PEGylation has enabled the development of more robust and reliable probes for a wide range of applications in basic research and drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the power of PEGylated fluorescent probes in their own work. As the demand for more sensitive and specific imaging agents continues to grow, the strategic use of PEG linkers will undoubtedly remain a cornerstone of innovative fluorescent probe design.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Size-tuned PEGylated NIR-II fluorescent probes for high-contrast plant imaging and TMV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 10. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blob.phenomenex.com [blob.phenomenex.com]

- 13. In vivo imaging of light-emitting probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the bifunctional fluorescent molecule, N-(m-PEG9)-N'-(propargyl-PEG8)-Cy5. This molecule incorporates a Cy5 fluorophore, a terminal alkyne group for click chemistry, and two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG8) to enhance its physicochemical properties. Understanding its solubility and stability is crucial for its effective application in bioconjugation, bioimaging, and drug delivery systems.

Core Properties of this compound

This compound is a versatile chemical tool. The Cy5 core provides bright fluorescence in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues. The propargyl group enables covalent attachment to azide-modified molecules via copper-catalyzed or copper-free click chemistry. The PEG chains are included to improve aqueous solubility and reduce non-specific binding.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various experimental settings. The presence of the PEG chains significantly influences its solubility profile, particularly in aqueous media.

Quantitative Solubility Data

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Water | Expected to have good solubility | [2] |

| Phosphate-Buffered Saline (PBS) | Expected to have good solubility |

Stability Profile

The stability of the fluorophore and the overall molecular structure is essential for reliable and reproducible experimental outcomes. The stability of this compound can be influenced by pH, temperature, and light exposure.

Summary of Stability Characteristics

| Parameter | Stability Profile | Source |

| pH Stability | The fluorescence of the Cy5 core is generally stable and pH-insensitive in the range of pH 4 to 10. | [2] |

| Temperature Stability | Like many fluorescent dyes, the fluorescence intensity of Cy5 is temperature-dependent, typically decreasing with increasing temperature. The covalent structure is generally stable under standard laboratory conditions. | |

| Photostability | Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to intense light. The rate of photobleaching is dependent on the intensity and wavelength of the excitation light, as well as the chemical environment. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the quantitative solubility of the compound in aqueous buffers.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Microcentrifuge tubes

-

Spectrophotometer or plate reader capable of measuring absorbance at ~650 nm

-

Micro-pipettes and tips

-

Vortex mixer

-

Thermomixer or shaking incubator

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., PBS) in microcentrifuge tubes.

-

Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

Observation of Precipitation: Visually inspect the tubes for any signs of precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved compound.

-

Measurement of Absorbance: Carefully collect the supernatant and measure the absorbance at the maximum absorption wavelength of Cy5 (approximately 650 nm).

-

Calculation of Concentration: Use the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of Cy5 to calculate the concentration of the dissolved compound in the supernatant. The highest concentration obtained from a clear solution corresponds to the solubility limit.

Protocol 2: Assessment of pH Stability

This protocol describes how to evaluate the effect of pH on the fluorescence intensity of the compound.

Materials:

-

This compound

-

A series of buffers with varying pH values (e.g., pH 4 to 10)

-

Fluorometer or fluorescence plate reader

-

96-well black microplate

Procedure:

-

Sample Preparation: Prepare a working solution of this compound in a neutral buffer (e.g., PBS, pH 7.4).

-

Incubation in Different pH Buffers: In a 96-well plate, add a small aliquot of the working solution to each well containing the different pH buffers.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of pH. A stable compound will show minimal variation in fluorescence intensity across the tested pH range.

Protocol 3: Evaluation of Thermal Stability

This protocol details a method to assess the effect of temperature on the fluorescence of the compound.

Materials:

-

This compound

-

A stable buffer (e.g., PBS, pH 7.4)

-

Real-time PCR instrument or a fluorometer with temperature control

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen buffer.

-

Temperature Ramp: Place the sample in the instrument and subject it to a gradual temperature increase (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. This will reveal any temperature-dependent changes in fluorescence.

Protocol 4: Photostability Assessment

This protocol outlines a method to measure the photostability of the compound upon exposure to light.

Materials:

-

This compound

-

A stable buffer (e.g., PBS, pH 7.4)

-

Fluorometer or a fluorescence microscope with a stable light source

-

Cuvette or microscope slide

Procedure:

-

Sample Preparation: Prepare a solution of the compound in the buffer.

-

Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample before prolonged light exposure.

-

Continuous Illumination: Expose the sample to a constant and controlled light source (e.g., the excitation light of the fluorometer or microscope) for an extended period.

-

Time-Lapse Measurement: Record the fluorescence intensity at regular intervals during the illumination period.

-

Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the characterization of this compound.

References

Bioorthogonal Labeling with Alkyne Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling techniques utilizing alkyne-functionalized dyes. It delves into the core principles of the two predominant reaction chemistries, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a comparative analysis to aid in the selection of the most appropriate method for specific research applications. Detailed experimental protocols for the metabolic labeling of proteins and glycans, followed by bioorthogonal ligation, are provided, alongside a quantitative comparison of reaction kinetics and cytotoxicity.

Core Principles of Bioorthogonal Labeling with Alkyne Dyes

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] For labeling purposes, this typically involves a two-step process:

-

Metabolic Incorporation of a Bioorthogonal Handle: A biomolecule of interest is metabolically labeled with a chemical reporter group, such as an azide (B81097) or an alkyne. This is achieved by introducing a precursor molecule (e.g., an amino acid or sugar analog) bearing the reporter group to the biological system.[2][3][4] The cellular machinery then incorporates this analog into newly synthesized proteins, glycans, or other biomolecules.[2][3][4]

-

Bioorthogonal Ligation: The incorporated reporter group is then selectively reacted with a complementary probe, such as a fluorescent dye, that carries the corresponding reactive partner. In the context of this guide, we focus on the reaction between an azide-labeled biomolecule and an alkyne-functionalized dye.

The two most widely employed bioorthogonal reactions for this purpose are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, often referred to as "click chemistry," is a highly efficient and versatile reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole linkage.[6][7]

Key Features of CuAAC:

-

High Reaction Rates: CuAAC reactions are generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[6]

-

High Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions with other functional groups found in biological systems.

-

Copper Cytotoxicity: The primary drawback of CuAAC for live-cell applications is the cytotoxicity associated with the copper(I) catalyst.[5] However, the use of copper-chelating ligands, such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA), can mitigate this toxicity and protect cells from oxidative damage.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative to CuAAC.[5] This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (~18 kcal/mol). This stored energy provides the activation energy necessary to drive the cycloaddition reaction with an azide without the need for a catalyst.[9]

Key Features of SPAAC:

-

Biocompatibility: The absence of a metal catalyst makes SPAAC highly biocompatible and ideal for long-term live-cell imaging and in vivo studies.[5]

-

Reaction Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction rates being highly dependent on the structure of the cyclooctyne.[6] However, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC.

-

Steric Considerations: The bulky nature of some cyclooctynes can sometimes lead to steric hindrance.[1]

Data Presentation: Quantitative Comparison of Bioorthogonal Labeling Methods

The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the potential for cytotoxicity.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6] |

| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). The rate is less affected by the steric bulk of the azide.[6] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes and tertiary azides.[6] |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[5] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[5][9] |

| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst. | Excellent, as no catalyst is required. |

Table 1. High-level comparison of CuAAC and SPAAC.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 |

| DBCO | Benzyl Azide | ~0.6 - 1.0 |

| BCN | Benzyl Azide | ~0.06 - 0.1 |

| DIBAC | Azide | ~1 |

| DIFO | Azide | ~1 |

| DIBAC-650 | Azide | 1.2 x 10⁻³ |

Table 2. Comparative Reaction Kinetics of Common Cyclooctynes in SPAAC.[5][10] Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

| Method | Conditions | Cell Viability |

| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |

| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |

| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper |

Table 3. Comparative Cytotoxicity of CuAAC and SPAAC.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in bioorthogonal labeling with alkyne dyes.

Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells.[2][11]

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency in complete cell culture medium.

-

Methionine Starvation (Optional but Recommended): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free DMEM supplemented with 10% dFBS and incubate for 30-60 minutes.

-

AHA Labeling: Add AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for AHA incorporation into newly synthesized proteins.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and proceed to cell lysis or fixation for downstream bioorthogonal ligation.

Metabolic Labeling of Cell Surface Sialoglycans with Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

This protocol outlines the metabolic labeling of cell surface sialoglycans with an azide-modified sugar, Ac₄ManNAz.[12][13]

Materials:

-

Mammalian cells of choice

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency in complete cell culture medium.

-

Ac₄ManNAz Labeling: Add Ac₄ManNAz stock solution directly to the complete cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

-

Cell Harvest: After incubation, gently detach the cells (if adherent) and wash them twice with ice-cold PBS before proceeding to bioorthogonal ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins in Cell Lysates

This protocol details the fluorescent labeling of AHA-labeled proteins in cell lysates using an alkyne-functionalized fluorescent dye.[14]

Materials:

-

Cell lysate containing AHA-labeled proteins (in a suitable lysis buffer)

-

Alkyne-fluorescent dye (e.g., Alkyne-TAMRA) stock solution (1 mM in DMSO)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

-

PBS (pH 7.4)

Procedure:

-

Prepare Reaction Cocktail: In a microfuge tube, prepare the following reaction cocktail for each 50 µL of protein lysate (1-5 mg/mL):

-

100 µL PBS

-

4 µL Alkyne-fluorescent dye (final concentration 20 µM)

-

-

Add Ligand and Copper:

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiate Reaction:

-

Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the click reaction and vortex briefly.

-

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

-

Protein Precipitation (for gel analysis):

-

Add 600 µL of methanol, vortex briefly.

-

Add 150 µL of chloroform, vortex briefly.

-

Add 400 µL of deionized water, vortex briefly.

-

Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol, vortex briefly, and centrifuge again to pellet the protein.

-

Remove the supernatant and air-dry the protein pellet.

-

-

Analysis: Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE, western blot).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the catalyst-free labeling of Ac₄ManNAz-labeled cell surface glycans on live cells using a cyclooctyne-conjugated fluorescent dye.

Materials:

-

Live cells metabolically labeled with Ac₄ManNAz

-

Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488) stock solution (e.g., 1 mM in DMSO)

-

Wash buffer (e.g., PBS with 1% Fetal Bovine Serum)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation:

-

Gently detach adherent cells if necessary using a non-enzymatic cell dissociation solution.

-

Wash the cells twice with PBS.

-

-

SPAAC Reaction:

-

Resuspend the cells in a buffer containing the cyclooctyne-conjugated fluorescent probe at a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing:

-

Wash the cells three times with wash buffer to remove the unbound probe.

-

-

Analysis:

-

The labeled cells can be analyzed by flow cytometry or fluorescence microscopy.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Caption: Metabolic incorporation of azide reporters into proteins and glycans.

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Logical relationship comparing CuAAC and SPAAC for bioorthogonal labeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. genscript.com [genscript.com]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. vectorlabs.com [vectorlabs.com]

Cy5 Dye: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) 5 (Cy5) is a versatile and widely used fluorescent dye in biological research, valued for its emission in the far-red region of the spectrum (~670 nm). This property is particularly advantageous as it minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1] This guide provides an in-depth analysis of two critical photophysical properties of Cy5: its quantum yield and photostability, offering quantitative data, detailed experimental protocols, and visual workflows to aid in its effective application.

Core Photophysical Properties of Cy5

The efficiency and longevity of a fluorophore are paramount in sensitive detection and imaging applications. For Cy5, these are defined by its quantum yield and photostability.

Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yield of Cy5 is highly sensitive to its local environment, including the solvent and its conjugation to biomolecules.

| Condition | Quantum Yield (Φ) | Reference |

| In aqueous solution (general) | 0.2 | |

| In aqueous solution | 0.3 | [2] |

| Free dye in solution (assumed) | 0.27 | [3] |

| DNA-labeled, in the absence of silver particles | 0.20 | [4][5] |

| DNA-labeled, in the absence of silver particles | 0.24 | [4][5] |

| Covalently attached to Immunoglobulin G (IgG) | up to 0.43 | [6] |

| Free form in phosphate (B84403) buffer | 0.27 | [6] |

| With Cyclooctatetraene (COT) conjugation | Increased by 25% | [7] |

| With 4-nitrobenzyl alcohol (NBA) conjugation | Unchanged | [7] |

| With Trolox conjugation | Decreased by 20% | [7] |

Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the dye molecule upon exposure to excitation light. While often described as having high photostability[1], Cy5's performance can be significantly influenced by experimental conditions.

| Condition | Photostability Observation | Reference |

| General Use | Described as having high photostability. | [1] |

| Single-molecule TIRF microscopy (aqueous PBS buffer, no oxygen) | Photobleaching lifetime (τ_bleach) of 5.6 ± 1.9 s under 50 W/cm² excitation. | [8] |

| Presence of atmospheric ozone | Low photostability; susceptible to degradation. A 30-minute exposure to 15 ppb ozone resulted in a 30% loss of fluorescence intensity. At 30 ppb ozone for 150 minutes, the signal was reduced by 89%. | |

| Proximity to silver island films | Increased photostability and quantum yield. | [4][9] |

| Conjugation with photostabilizers (COT, NBA, Trolox) | Dramatically enhanced photostability. | [7] |

Experimental Protocols

Accurate characterization of Cy5's quantum yield and photostability is crucial for quantitative studies. Below are detailed methodologies for these measurements.

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method, which involves comparing the fluorescence of the Cy5 sample to a standard with a known quantum yield.[10][11]

Materials:

-

Spectrofluorometer with a corrected emission spectrum

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Cy5 sample of interest

-

Quantum yield standard (e.g., Rhodamine B, with a known quantum yield in the chosen solvent)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the Cy5 sample and the quantum yield standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[10]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Use the pure solvent as a blank.

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, measure the fluorescence emission spectra for all solutions of the Cy5 sample and the standard. The same excitation wavelength used for absorbance measurements must be used.

-

Record the emission spectrum of the pure solvent to serve as a blank.

-

Subtract the solvent's spectrum from each of the measured fluorescence spectra to correct for background and Raman scattering.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

-

For both the Cy5 sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (gradient, m) of the linear fit for both plots.

-

Calculate the quantum yield of the Cy5 sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Measurement of Photostability

This protocol outlines a general method for assessing the photostability of Cy5 by measuring the decay of its fluorescence intensity over time under continuous illumination.[12][13]

Materials:

-

Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm)[1]

-

A sensitive camera for detecting fluorescence

-

Sample with immobilized Cy5-labeled molecules

-

Image analysis software

Procedure:

-

Sample Preparation:

-

Immobilize the Cy5-labeled molecules on a microscope slide or coverslip. This prevents movement in and out of the focal plane, ensuring the same molecules are imaged over time.

-

-

Microscope Setup:

-

Set the microscope to excite the Cy5 dye and collect its emission.

-

Adjust the laser power to a level relevant to the intended application. It is critical to report the light intensity at the sample (e.g., in W/cm²) for comparability.[12]

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the immobilized Cy5 molecules under continuous laser illumination.

-

The time interval and total acquisition time will depend on the photobleaching rate of the sample.

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of the Cy5 molecules in each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the intensity of a region with no labeled molecules.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photostability can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value) or by reporting the half-life (the time it takes for the fluorescence to decrease by 50%).

-

Applications in Research and Drug Development

The favorable spectral properties of Cy5 make it a workhorse in various life science applications.

-

Biomolecular Labeling and Imaging: Cy5 can be conjugated to proteins, antibodies, and nucleic acids for use in techniques such as fluorescence microscopy, immunohistochemistry, and flow cytometry to visualize cellular structures and quantify biomolecules.[1][14]

-

Fluorescence In Situ Hybridization (FISH): Cy5-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells, providing insights into gene expression and chromosomal organization.[1]

-

Drug Analysis and Pharmacokinetics: By labeling drug molecules with Cy5, researchers can monitor their distribution, metabolism, and clearance in vivo, aiding in pharmacokinetic studies.[14]

-

FRET (Förster Resonance Energy Transfer): Cy5 is often used as an acceptor molecule in FRET-based assays to study molecular interactions and conformational changes.[]

The logical workflow for a typical biomolecule labeling and imaging experiment using Cy5 is depicted below.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]